molecular formula C17H22O3 B14668439 15-Oxaestradiol CAS No. 49849-01-6

15-Oxaestradiol

Cat. No.: B14668439
CAS No.: 49849-01-6
M. Wt: 274.35 g/mol
InChI Key: JHBGIEZIDJQZJI-UHDSXZAQSA-N
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Description

15-Oxaestradiol is a synthetic derivative of estradiol, a potent estrogenic hormone Estradiol is primarily known for its role in the development and regulation of the female reproductive system and secondary sexual characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Oxaestradiol typically involves the modification of estradiol through various chemical reactionsThis can be achieved through oxidation reactions using reagents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 15-Oxaestradiol can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can yield different hydroxylated derivatives .

Scientific Research Applications

15-Oxaestradiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Oxaestradiol involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The presence of the oxygen atom in its structure may enhance or alter its binding affinity and activity compared to estradiol .

Comparison with Similar Compounds

    Estradiol: The parent compound, known for its potent estrogenic activity.

    Estrone: Another naturally occurring estrogen with a similar structure but different biological activity.

    Estriol: A weaker estrogen primarily produced during pregnancy.

Uniqueness: This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .

Properties

CAS No.

49849-01-6

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

(1R,3aS,3bR,9bS,11aR)-11a-methyl-2,3a,3b,4,5,9b,10,11-octahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol

InChI

InChI=1S/C17H22O3/c1-17-7-6-13-12-5-3-11(18)8-10(12)2-4-14(13)16(17)20-9-15(17)19/h3,5,8,13-16,18-19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-/m1/s1

InChI Key

JHBGIEZIDJQZJI-UHDSXZAQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1OC[C@@H]2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1OCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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